![molecular formula C25H19N5 B3909130 6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline CAS No. 6048-71-1](/img/structure/B3909130.png)
6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline
Overview
Description
6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline is a complex organic compound with a molecular formula of C₂₅H₁₉N₅ and a molecular weight of 389.4519 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as quinazoline derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets, leading to changes such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .
Biochemical Pathways
Related compounds have been shown to affect various pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activity and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline typically involves the condensation of 6-methyl-4-phenylquinazoline-2,4(1H,3H)-dione with quinoline-6-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline or quinoline derivatives.
Scientific Research Applications
6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-phenylquinazoline-2,4(1H,3H)-dione
- Quinoline-6-carbaldehyde
- 2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline
Uniqueness
6-methyl-4-phenyl-2-[(2E)-2-(quinolin-6-ylmethylidene)hydrazinyl]quinazoline is unique due to its specific structure, which combines the quinazoline and quinoline moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methyl-4-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]quinazolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5/c1-17-9-11-23-21(14-17)24(19-6-3-2-4-7-19)29-25(28-23)30-27-16-18-10-12-22-20(15-18)8-5-13-26-22/h2-16H,1H3,(H,28,29,30)/b27-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRMYQHRHAAHK-JVWAILMASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC5=C(C=C4)N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC5=C(C=C4)N=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417394 | |
Record name | STK559344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-71-1 | |
Record name | STK559344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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